molecular formula C12H8Cl2N2 B2383580 (E)-4,6-dichloro-2-styrylpyrimidine CAS No. 934353-78-3

(E)-4,6-dichloro-2-styrylpyrimidine

Cat. No. B2383580
CAS RN: 934353-78-3
M. Wt: 251.11
InChI Key: UPWCSGSRXYDRKP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4,6-Dichloro-2-styrylpyrimidine, also known as DCSP, is a small molecule organic compound that has been studied for its potential applications in medicine and biotechnology. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms, one styryl group, and one pyrimidine ring. DCSP has been found to have various biochemical and physiological effects, and its chemical structure is of particular interest to scientists due to its potential to be used in a variety of applications.

Scientific Research Applications

Anti-Inflammatory Effects

4,6-Dichloro-2-[(1E)-2-phenylethenyl]pyrimidine: has been investigated for its anti-inflammatory properties. Research suggests that it inhibits the expression and activity of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . These anti-inflammatory effects make it a potential candidate for therapeutic interventions related to inflammation-associated diseases.

Antiviral Activity

Initially recognized for its antiviral properties, this compound inhibits the replication of a broad range of viruses, including members of the Herpes, Picorna, and Pox groups . Its unique mechanism of action prevents viral protein assembly into new virions, making it an attractive candidate for antiviral drug development.

Selective α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Recent studies have identified noncanonical selective agonists for α7 nAChRs based on the 2,4,6-substituted pyrimidine scaffold. These compounds selectively activate α7 nAChRs with EC50 values between 30 and 140 nM, demonstrating potential for neurological and cognitive applications .

Fungicidal Activity

Certain 6-aryloxy-4-chloro-2-phenylpyrimidines, including derivatives of this compound, exhibit fungicidal activity. For example, compound 1 (with no substitution in the phenoxy group) demonstrated excellent fungicidal activity against Tetranychus cucumeris .

Biochemical Research Tools

Researchers have used 4,6-dichloropyrimidine as a starting reagent for synthesizing various pyrimidine derivatives. Its reactivity and unique structure make it valuable for creating novel compounds with specific biological activities .

Structure–Activity Relationships (SARs) Exploration

Ongoing studies focus on understanding the SARs of this compound and related analogs. By systematically modifying the structure, researchers aim to optimize its biological effects while minimizing toxicity .

properties

IUPAC Name

4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCSGSRXYDRKP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,6-dichloro-2-styrylpyrimidine

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